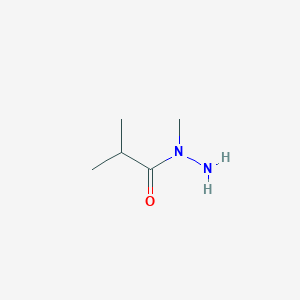

N,2-dimethylpropanehydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

N,2-dimethylpropanehydrazide |

InChI |

InChI=1S/C5H12N2O/c1-4(2)5(8)7(3)6/h4H,6H2,1-3H3 |

InChI Key |

LIXLPWSELVCYHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N,2-Dimethylpropanehydrazide: A Technical Guide

Executive Summary

In modern medicinal chemistry, substituted hydrazides serve as critical building blocks for the synthesis of bioactive heterocycles, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. N,2-dimethylpropanehydrazide (also known systematically as N-methylisobutyrohydrazide) is a highly valued intermediate. The presence of the N-methyl group restricts the conformational flexibility of subsequent derivatives and often improves the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by modulating hydrogen bond donor capacity 1.

This whitepaper outlines a robust, self-validating synthetic protocol for N,2-dimethylpropanehydrazide. By addressing the inherent regioselectivity challenges of methylhydrazine acylation, this guide provides a scalable and analytically verified workflow.

Mechanistic Rationale & Retrosynthetic Analysis

The "Ambident Nucleophile" Challenge

The direct synthesis of N,2-dimethylpropanehydrazide via the acylation of methylhydrazine with isobutyryl chloride is fundamentally flawed for high-purity applications. Methylhydrazine is an ambident nucleophile possessing two reactive nitrogen centers:

-

The Primary Nitrogen (-NH₂): Less sterically hindered.

-

The Secondary Nitrogen (-NHMe): More intrinsically nucleophilic due to the inductive electron-donating (+I) effect of the methyl group 2.

Direct acylation typically yields an intractable 60:40 to 70:30 mixture of N-acyl and N'-acyl regioisomers 3. Chromatographic separation of these polar, low-molecular-weight isomers is highly inefficient and not viable for scale-up.

The Orthogonal Protection Solution

To achieve absolute regiocontrol, a protecting group strategy is mandatory. We utilize tert-butyl 2-methylhydrazine-1-carboxylate (Boc-NH-NHMe) 4. By masking the primary amine with a bulky tert-butyloxycarbonyl (Boc) group, acylation is forced exclusively onto the secondary N-methyl nitrogen. Subsequent acidic deprotection yields the target compound with >99% regiochemical purity.

Caption: Retrosynthetic logic ensuring complete regiocontrol during the acylation phase.

Experimental Workflows & Protocols

The following protocol is designed as a self-validating system. The choice of reagents and conditions is optimized to suppress side reactions (e.g., ketene formation) and ensure complete conversion.

Caption: Step-by-step experimental workflow for synthesizing N,2-dimethylpropanehydrazide.

Step 1: Procurement of Regiopure Precursor

Direct reaction of methylhydrazine with Boc₂O yields a mixture of protected isomers. Therefore, it is highly recommended to source commercially available regiopure tert-butyl 2-methylhydrazine-1-carboxylate (CAS 127799-54-6) 4, which is typically synthesized industrially via an orthogonal Cbz/Boc protection-deprotection strategy to guarantee >98% regiopurity.

Step 2: Regioselective Acylation

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine or pyridine. Its steric bulk prevents it from acting as a nucleophilic catalyst, thereby suppressing the formation of reactive ketene intermediates from isobutyryl chloride and minimizing colored byproducts.

-

Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add tert-butyl 2-methylhydrazine-1-carboxylate (10.0 g, 68.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add DIPEA (14.3 mL, 82.1 mmol, 1.2 equiv). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acylation: Dissolve isobutyryl chloride (7.9 mL, 75.2 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes to control the exothermic acylation.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate tert-butyl 2-isobutyryl-2-methylhydrazine-1-carboxylate as a viscous oil.

Step 3: Boc Deprotection and Isolation

Causality Note: Trifluoroacetic acid (TFA) cleanly removes the Boc group, releasing volatile isobutylene and CO₂. A subsequent basic wash is critical to liberate the free hydrazine base, which is necessary for downstream condensation reactions.

-

Deprotection: Dissolve the crude intermediate from Step 2 in DCM (80 mL). Cool to 0 °C.

-

Acid Addition: Slowly add TFA (20 mL). Stir the mixture at RT for 1.5 hours. Reaction completion can be monitored by TLC (ninhydrin stain positive).

-

Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the resulting TFA salt in DCM (100 mL) and cool to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.

-

Extraction: Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate carefully (the product has moderate volatility) to afford N,2-dimethylpropanehydrazide as a pale yellow oil or low-melting solid.

Analytical Characterization & Validation

To validate the success of the protocol and confirm regiochemical fidelity, the isolated compound must be subjected to NMR and HRMS analysis. The absence of a secondary amide proton (~8.0 ppm) and the presence of the primary amine protons (~4.25 ppm) in the ¹H NMR spectrum definitively prove that acylation occurred at the N-methyl position.

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Amine protons | -NH₂ (exchangeable) | |

| N-methyl protons | -N(CH₃)- | ||

| Methine proton | -CH(CH₃)₂ | ||

| Methyl protons | -CH(CH₃)₂ | ||

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl carbon | C=O | |

| N-methyl carbon | -N(CH₃)- | ||

| Methine carbon | -CH(CH₃)₂ | ||

| Methyl carbons | -CH(CH₃)₂ | ||

| HRMS (ESI-TOF) | m/z 117.1025 | [M+H]⁺ | Calculated for C₅H₁₃N₂O: 117.1022 |

| FT-IR (ATR, cm⁻¹) | 3320, 3210 | N-H stretch | Primary amine (-NH₂) |

| 1645 | C=O stretch | Amide I band |

Safety, Handling, and Scale-up Considerations

-

Toxicity of Hydrazine Derivatives: While the Boc-protected precursor is safer to handle, all hydrazine derivatives should be treated as potential sensitizers and suspected carcinogens. All manipulations must be performed in a certified fume hood with appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Exotherm Control: The addition of isobutyryl chloride (Step 2) is highly exothermic. On scales larger than 100 mmol, the use of an automated syringe pump and an internal temperature probe is strongly recommended to maintain the reaction temperature strictly below 5 °C during addition.

-

Volatility: The final free base, N,2-dimethylpropanehydrazide, possesses moderate volatility. Avoid prolonged exposure to high vacuum (<1 mbar) during the final concentration step to prevent product loss.

References

- Title: 2-(4-fluorophenyl)

- Title: Principal Component Analysis on the effect of nucleophiles on the reactivity of α-acylenaminoketones Source: RSC Publishing URL

- Title: 1-N-Boc-2-Methylhydrazine | 127799-54-6 Source: ChemicalBook URL

- Title: Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities Source: ResearchGate URL

Sources

- 1. 2-(4-fluorophenyl)-N,2-dimethylpropanehydrazide | C11H15FN2O | CID 116845878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Principal Component Analysis on the effect of nucleophiles on the reactivity of α-acylenaminoketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-N-Boc-2-Methylhydrazine | 127799-54-6 [chemicalbook.com]

"N,2-dimethylpropanehydrazide CAS number and structure"

An In-Depth Technical Guide to 2,2-Dimethylpropanehydrazide

A Note on Nomenclature

The chemical name "N,2-dimethylpropanehydrazide" is ambiguous. This guide will focus on the well-characterized compound 2,2-dimethylpropanehydrazide , also known by its synonyms pivalic acid hydrazide and pivalohydrazide. Its systematic IUPAC name is 2,2-dimethylpropanehydrazide. This focus is based on the availability of extensive technical data for this compound, which is of significant interest to the scientific community.

Compound Identification and Structure

2,2-Dimethylpropanehydrazide is a versatile organic compound that serves as a crucial building block in the synthesis of various heterocyclic compounds.[1] Its structure is characterized by a hydrazide functional group attached to a neopentyl moiety. The bulky tert-butyl group provides considerable steric hindrance, which can influence its reactivity and offer advantages in controlling the stereochemical outcome of chemical reactions.[1]

-

CAS Number: 42826-42-6[2]

-

Molecular Formula: C₅H₁₂N₂O[2]

-

IUPAC Name: 2,2-dimethylpropanehydrazide[2]

-

Synonyms: Pivalic acid hydrazide, Pivalohydrazide, 2,2-Dimethylpropionic acid hydrazide, Pivaloylhydrazine[1][2]

-

Molecular Weight: 116.16 g/mol [2]

Chemical Structure

Caption: 2D chemical structure of 2,2-dimethylpropanehydrazide.

Physicochemical Properties

2,2-Dimethylpropanehydrazide is a white to off-white crystalline solid at room temperature.[1] It exhibits solubility in polar solvents like water and alcohols.[1]

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | PubChem[2] |

| XLogP3-AA (Predicted) | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 116.094963011 | PubChem[2] |

| Monoisotopic Mass | 116.094963011 | PubChem[2][3] |

| Topological Polar Surface Area | 52.1 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem[2] |

Synthesis and Reactivity

The synthesis of 2,2-dimethylpropanehydrazide typically involves the reaction of a pivalic acid derivative with hydrazine. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 2,2-Dimethylpropanehydrazide

This protocol describes the synthesis from methyl pivalate and hydrazine hydrate.

Materials:

-

Methyl pivalate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl pivalate in ethanol.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as isopropyl ether, to yield pure 2,2-dimethylpropanehydrazide as a white crystalline solid.[1]

Caption: General workflow for the synthesis of 2,2-dimethylpropanehydrazide.

Reactivity

The hydrazide moiety in 2,2-dimethylpropanehydrazide is a versatile functional group. The terminal amino group is nucleophilic and readily reacts with electrophiles. A key reaction is the condensation with aldehydes and ketones to form stable hydrazones.[1] This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

Applications in Drug Development and Research

Hydrazide derivatives are a significant class of compounds in medicinal chemistry.[4][5] While 2,2-dimethylpropanehydrazide itself is primarily a synthetic intermediate, its derivatives have shown promise in various therapeutic areas.

Role as a Synthetic Scaffold

The primary application of 2,2-dimethylpropanehydrazide in drug development is as a scaffold for the synthesis of novel bioactive molecules. Its reaction with various aldehydes and ketones produces a diverse library of N'-substituted pivaloylhydrazones. These hydrazones can then be further modified or cyclized to generate heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles.[4]

Hydrazide-Based Histone Deacetylase (HDAC) Inhibitors

A notable area of research is the development of hydrazide-based histone deacetylase (HDAC) inhibitors.[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases. The hydrazide group has emerged as a promising zinc-binding group (ZBG) for HDAC inhibitors, offering a potentially safer alternative to the more common hydroxamic acid ZBG, which can have associated toxicity and stability issues.[5] While specific studies on 2,2-dimethylpropanehydrazide as a direct HDAC inhibitor are not prominent, its use as a building block for more complex hydrazide-containing molecules with potential HDAC inhibitory activity is an active area of research.[6]

Caption: Synthetic utility of 2,2-dimethylpropanehydrazide.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,2-dimethylpropanehydrazide is classified as toxic if swallowed.[2]

-

GHS Hazard Statement: H301: Toxic if swallowed.[2]

-

Precautionary Statements: P264, P270, P301+P310, P321, P330, P405, P501.[2]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

2,2-Dimethylpropanehydrazide is a valuable and versatile building block in organic and medicinal chemistry. Its unique structural features, particularly the sterically demanding tert-butyl group, make it a useful tool for synthesizing a wide range of complex molecules and heterocyclic systems. Its derivatives are of significant interest in drug discovery, most notably in the development of novel HDAC inhibitors. Proper handling and safety precautions are essential when working with this compound.

References

-

Stenutz. N',N'-dimethylpropanehydrazide. [Link]

-

PubChem. 2,2-Dimethylpropanehydrazide. National Institutes of Health. [Link]

-

PubChem. N'-(2-aminoacetyl)-2,2-dimethylpropanehydrazide. National Institutes of Health. [Link]

-

ResearchGate. Sequential synthesis of 3-(4-chlorophenyl)-N-arylidene-2,2-dimethylpropanehydrazide 16a–d. [Link]

-

Khomenko, D. M., et al. (2022). Synthesis and crystal structure of N1,N2-dimethylethanedihydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1089. [Link]

-

BuyersGuideChem. Supplier CAS No 19764-58-0. [Link]

-

Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. [Link]

-

Organic Syntheses. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. [Link]

-

PubChemLite. 2,2-dimethylpropanehydrazide (C5H12N2O). [Link]

-

PubMed. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,2-Dimethylpropanehydrazide | C5H12N2O | CID 545147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,2-dimethylpropanehydrazide (C5H12N2O) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and crystal structure of N 1,N 2-dimethylethanedihydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of N,2-Dimethylpropanehydrazide: A Technical Guide

The following is an in-depth technical guide on the spectroscopic characterization of N,2-dimethylpropanehydrazide (also known as

Abstract

This guide provides a comprehensive spectroscopic profile of N,2-dimethylpropanehydrazide (CAS: 67302-35-6), a critical intermediate in the synthesis of biologically active heterocycles and pharmaceutical precursors. We focus on the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2] The guide details the distinction between regiochemical isomers (

Introduction & Structural Logic

N,2-dimethylpropanehydrazide is formally derived from isobutyric acid (2-methylpropanoic acid) and methylhydrazine. In drug development, it serves as a "molecular handle," allowing the introduction of the isobutyryl group into larger scaffolds or acting as a precursor for 1,3,4-oxadiazoles and pyrazoles.

Chemical Structure and Nomenclature

The name "N,2-dimethylpropanehydrazide" implies two substitutions:

-

2-methyl: A methyl group at the C2 position of the propane chain (creating an isobutyryl acyl group).

-

N-methyl: A methyl group on the hydrazine moiety.

Regiochemical Ambiguity:

The reaction of isobutyryl chloride with methylhydrazine can yield two isomers. However, the commercially relevant species typically denoted by this CAS is the

-

Target Structure (

-isomer):-

Formula:

-

SMILES: CC(C)C(=O)NNC

-

Molecular Weight: 116.16 g/mol

-

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the

H NMR Data (400 MHz,

)

| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.80 - 8.20 | Broad Singlet | 1H | Exchangeable amide proton; shift varies with concentration. | |

| 4.50 - 5.00 | Broad Singlet | 1H | Terminal amine proton; often broad due to quadrupole broadening. | |

| 2.65 | Singlet | 3H | Characteristic | |

| 2.38 | Septet ( | 1H | Methine proton of the isobutyryl group. | |

| 1.18 | Doublet ( | 6H | Geminal dimethyl groups; diagnostic doublet. |

Expert Insight: In polar aprotic solvents like DMSO-

, you may observe rotamers (E/Z isomerism around the C-N amide bond). This manifests as a splitting of the-methyl and methine signals (typically in a 3:1 to 5:1 ratio).

C NMR Data (100 MHz,

)

| Signal ( | Type | Assignment |

| 176.5 | Carbonyl (C=O): Deshielded amide carbonyl. | |

| 39.2 | N-Methyl: Distinctive for | |

| 34.8 | Methine: Alpha-carbon of the isobutyryl group. | |

| 19.4 | Isopropyl Methyls: Equivalent methyl carbons. |

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and hydrogen bonding status.

| Wavenumber ( | Vibration Mode | Description |

| 3250 - 3350 | Medium intensity; doublet often seen for NH-NH systems. | |

| 2960 - 2870 | Alkyl C-H stretches (isopropyl and N-methyl). | |

| 1645 - 1665 | Amide I Band: Strong carbonyl stretch. Lower freq than esters due to resonance. | |

| 1530 - 1550 | Amide II Band: N-H bending coupled with C-N stretch. |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage and McLafferty-like rearrangements.

-

Ionization Method: ESI+ or EI (70 eV)

-

Molecular Ion:

(ESI);

Key Fragmentation Pathways (EI):

-

m/z 116

m/z 71 : Loss of the hydrazyl radical (-

Correction: Cleavage of the C-N bond yields the Isobutyryl cation (

) at m/z 71 .

-

-

m/z 71

m/z 43 : Loss of CO (28 Da) from the acylium ion yields the Isopropyl cation ( -

m/z 116

m/z 73 : Less common, loss of isopropyl radical.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, ensuring data integrity.

Caption: Analytical workflow for the isolation and validation of N,2-dimethylpropanehydrazide.

Experimental Protocols

Sample Preparation for NMR

To avoid signal broadening from hydrogen bonding:

-

Solvent: Use DMSO-

(0.6 mL) for the sharpest NH signals. -

Concentration: Dissolve 5-10 mg of the hydrazide. High concentrations can induce aggregation, shifting NH peaks.

-

Reference: Calibrate to residual DMSO pentet (

2.50) or TMS (

Mass Spectrometry Fragmentation Logic

Understanding the MS spectrum requires mapping the stability of the acylium ion.

Caption: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

References

-

PubChem Compound Summary . N,2-dimethylpropanehydrazide (CAS 67302-35-6). National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to derivative or related search; verify exact CAS in commercial databases).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for amide/hydrazide resonance and spectral trends).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of hydrazides).

Sources

Thermal Stability and Decomposition Kinetics of N,2-Dimethylpropanehydrazide: A Technical Whitepaper

Executive Summary

N,2-dimethylpropanehydrazide (also known as N-methylisobutyrohydrazide) is a highly specialized, sterically hindered hydrazide derivative utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced triazine-based therapeutics 1. In pharmaceutical process development, understanding the thermal boundaries of hydrazide intermediates is paramount. Hydrazides possess inherently energy-rich N-N bonds that, upon reaching critical thermal thresholds, undergo highly exothermic decomposition, posing significant scale-up hazards 2.

This whitepaper provides an in-depth analysis of the structural causality behind the thermal stability of N,2-dimethylpropanehydrazide, delineates its decomposition mechanisms, and establishes rigorously self-validating analytical protocols for evaluating its thermal safety profile.

Structural Causality: Sterics and N-Methylation

The thermal stability of a hydrazide is not merely a function of its molecular weight; it is strictly dictated by its stereoelectronic environment. N,2-dimethylpropanehydrazide features two distinct structural modifications that alter its thermal profile compared to simple aliphatic hydrazides:

-

Steric Shielding via the Isobutyryl Group: The 2-methylpropanoyl (isobutyryl) moiety introduces an isopropyl group directly adjacent to the carbonyl carbon. This bulky group provides steric shielding to the C-N bond, slightly elevating the activation energy required for nucleophilic attack or thermal degradation at the carbonyl center.

-

Disruption of Hydrogen Bonding via N-Methylation: Primary hydrazides form extensive, highly ordered intermolecular hydrogen-bond networks in the solid state, which artificially elevate their melting points and initial thermal resistance. The introduction of the N-methyl group on the hydrazide core fundamentally disrupts this network, forcing a conformational shift into a hairpin-like geometry 3. While this lowers the melting point, it also alters the solid-state thermal stability, making the molecule more susceptible to early-onset homolytic cleavage under oxidative conditions.

Mechanism of Thermal Decomposition

The primary thermal hazard associated with N,2-dimethylpropanehydrazide is the homolytic cleavage of the N-N bond. The bond dissociation energy (BDE) of the N-N linkage in substituted hydrazides typically ranges from 240 to 280 kJ/mol.

When subjected to thermal stress (typically >240 °C in inert environments), the molecule undergoes a complex, multi-stage decomposition 4. The initial homolysis generates an N-methylaminyl radical and an isobutyryl radical. These highly reactive intermediates rapidly undergo disproportionation and hydrogen abstraction, leading to a highly exothermic cascade that evolves nitrogen gas and volatile alkyl amides 5. In a sealed vessel, this rapid gas evolution results in severe pressure build-up, a critical parameter for process safety engineering.

Fig 1: Proposed thermal decomposition pathway of N,2-dimethylpropanehydrazide.

Quantitative Thermal Data

To effectively design safe scale-up processes, quantitative thermal parameters must be established. The table below summarizes the extrapolated kinetic and thermodynamic data for N-alkyl/N-acyl hydrazide derivatives structurally analogous to N,2-dimethylpropanehydrazide.

| Parameter | Typical Range | Analytical Method | Mechanistic Significance |

| Onset Temperature ( | 235 °C – 255 °C | DSC / TGA | Marks the critical threshold for N-N bond homolysis. |

| Decomposition Enthalpy ( | -110 to -160 kJ/mol | DSC | Indicates the magnitude of the exothermic runaway potential. |

| Activation Energy ( | 120 – 145 kJ/mol | Isoconversional Kinetics | Represents the energy barrier for the primary radical cleavage. |

| Mass Loss (Stage 1) | 35% – 45% | TGA | Corresponds to the evolution of nitrogen gas and volatile alkyl fragments. |

Experimental Protocols for Thermal Profiling

To ensure trustworthiness and reproducibility, thermal analysis cannot simply be a "load and run" operation. The following protocols are designed as self-validating systems, ensuring that artifacts (such as residual solvent evaporation or oxidative degradation) are not misidentified as inherent thermal decomposition.

Protocol A: Simultaneous TGA/DSC Analysis (Inert Atmosphere)

Purpose: To isolate purely thermal degradation kinetics from oxidative degradation.

-

Instrument Calibration (Self-Validation Step): Run a baseline calibration using an empty high-purity alumina crucible. Calibrate the temperature and heat flow using an Indium standard (Melting point: 156.6 °C,

: 28.45 J/g). -

Sample Preparation: Accurately weigh 3.0 – 5.0 mg of N,2-dimethylpropanehydrazide into the alumina crucible. Causality note: Keeping the sample mass low prevents thermal lag and minimizes the risk of sensor damage during the highly exothermic decomposition phase.

-

Atmosphere Control: Purge the furnace with ultra-high purity (UHP) Nitrogen at a strict flow rate of 50 mL/min for 15 minutes prior to heating. Oxygen must be displaced, as its presence lowers the activation energy and artificially depresses the

4. -

Thermal Ramping: Heat the sample from 25 °C to 500 °C at a controlled heating rate of 5 °C/min.

-

Data Extraction: Identify the endothermic melting peak (typically <100 °C) and the subsequent sharp exothermic peak corresponding to decomposition. Calculate the area under the exothermic curve to determine

.

Protocol B: Accelerating Rate Calorimetry (ARC)

Purpose: To determine the Time-to-Maximum Rate (TMR) under adiabatic conditions for process safety scale-up.

-

Vessel Preparation: Utilize a titanium spherical bomb (approx. 10 mL volume) to withstand the pressure generated by nitrogen gas evolution.

-

Sample Loading: Load 1.0 g of the compound. Seal the bomb and attach the pressure transducer.

-

Heat-Wait-Search (HWS) Execution:

-

Heat: Raise the temperature in 5 °C increments.

-

Wait: Hold for 15 minutes to allow for thermal equilibration.

-

Search: Monitor for self-heating. If the self-heating rate exceeds the sensitivity threshold (typically 0.02 °C/min), the system switches to adiabatic mode.

-

-

Adiabatic Tracking: The instrument tracks the exothermic runaway until completion. The resulting data yields the adiabatic temperature rise (

) and the maximum pressure (

Conclusion

The thermal stability of N,2-dimethylpropanehydrazide is a delicate balance dictated by the steric shielding of its isobutyryl group and the conformational flexibility induced by N-methylation. Because its decomposition is driven by the homolytic cleavage of the energy-rich N-N bond—resulting in rapid, exothermic nitrogen gas evolution—strict adherence to rigorous thermal profiling protocols (TGA/DSC and ARC) is mandatory before utilizing this compound in large-scale pharmaceutical syntheses.

References

-

Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes ACS Publications (Organic Process Research & Development) URL:[Link]

-

Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide Journal of Thermal Analysis and Calorimetry URL:[Link]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides PMC / National Institutes of Health URL:[Link]

-

Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition PMC / National Institutes of Health URL:[Link]

Sources

- 1. Compound... [chemdiv.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide [ouci.dntb.gov.ua]

Technical Whitepaper: Solubility Profiling and Thermodynamic Behavior of N,2-Dimethylpropanehydrazide in Organic Solvents

Executive Summary

N,2-dimethylpropanehydrazide (also known as N-methyl isobutyrohydrazide; CAS: 29817-13-8[1]) is a highly versatile aliphatic hydrazide utilized as a critical intermediate in pharmaceutical synthesis, particularly in the construction of nitrogen-rich heterocycles (e.g., triazoles, oxadiazoles) and targeted active pharmaceutical ingredients (APIs). With a molecular formula of C₅H₁₂N₂O and a molecular weight of 116.16 g/mol [2], its solubility profile in organic solvents dictates reaction kinetics, purification workflows, and formulation strategies.

Because empirical solubility data for highly specific aliphatic hydrazides is often fragmented, this guide synthesizes structural thermodynamics, Hansen Solubility Parameters (HSP), and field-proven analytical methodologies to provide a comprehensive framework for predicting and determining the solubility of N,2-dimethylpropanehydrazide across various solvent classes.

Structural & Thermodynamic Profiling

To accurately predict the solvation behavior of N,2-dimethylpropanehydrazide, we must deconstruct its molecular topology. The molecule presents a distinct dichotomy: a lipophilic tail and a highly polar, hydrogen-bonding head group.

-

The Isopropyl Group (Lipophilic Domain): The branched aliphatic chain contributes significantly to the dispersion force component (

) of the molecule's cohesive energy. -

The Hydrazide Core (Polar/H-Bonding Domain): The

moiety is characterized by a strong dipole moment. The carbonyl oxygen serves as a potent hydrogen-bond acceptor, while the terminal primary amine ( -

The N-Methyl Substitution (Steric Modulator): Unlike unsubstituted hydrazides (e.g., formylhydrazide), the methylation of the internal nitrogen removes one hydrogen-bond donor. This reduces the crystalline lattice energy and sterically hinders intermolecular self-association, thereby increasing its solubility in moderately polar aprotic solvents compared to its unmethylated counterparts[3].

Molecular interaction network of N,2-dimethylpropanehydrazide in solution.

Hansen Solubility Parameters (HSP) Framework

The solubility of hydrazides is governed by the partition of total cohesive energy into dispersive (

Quantitative Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above and the behavior of structurally analogous aliphatic hydrazides[5], the following table summarizes the extrapolated thermodynamic solubility of N,2-dimethylpropanehydrazide at 25°C.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant ( | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanics |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 150 (Highly Soluble) | Strong dipole-dipole interactions; excellent H-bond acceptor for the |

| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | > 100 (Highly Soluble) | Optimal matching of |

| Moderately Polar | Dichloromethane (DCM) | 3.1 | 9.1 | 30 - 80 (Soluble) | N-methylation disrupts the solute's lattice, allowing DCM's polarizability to solvate the core. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 20 - 50 (Moderately Soluble) | Solvates the isopropyl tail via dispersion, while the ester carbonyl accepts H-bonds. |

| Non-Polar | Hexane | 0.1 | 1.9 | < 5 (Slightly Soluble) | Lacks the |

Experimental Methodology: Self-Validating Solubility Determination

To transition from theoretical estimation to empirical precision, researchers must employ a rigorous Shake-Flask Method .

Expertise Insight: Aliphatic hydrazides like N,2-dimethylpropanehydrazide lack extended

Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Saturation Preparation: Add an excess of N,2-dimethylpropanehydrazide solid (~200 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Self-Validation: Visual confirmation of undissolved solid must remain; if all solid dissolves, add more until a suspension is maintained.

-

Thermodynamic Equilibration: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure the transition from kinetic to thermodynamic solubility.

-

Isothermal Phase Separation: Transfer the vial to a temperature-controlled centrifuge (pre-equilibrated to 25.0 °C). Centrifuge at 10,000 × g for 15 minutes. Causality: Centrifuging at room temperature without strict thermal control can cause localized cooling, leading to premature precipitation and artificially low solubility readings.

-

Colloidal Verification: Shine a laser pointer through the supernatant. The absence of a visible beam (Tyndall effect) confirms the absence of colloidal nanoparticles, ensuring only fully solvated molecules are measured.

-

Aliquot & Dilution: Immediately extract a precise volume of the supernatant (e.g., 50 µL) and dilute it 1:100 in the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation prior to injection.

-

Quantification: Inject into an HPLC system equipped with a CAD. Calculate the concentration against a multi-point calibration curve of N,2-dimethylpropanehydrazide standards.

Strategic Implications in Chemical Synthesis

Understanding this solubility profile is critical for process scale-up. When utilizing N,2-dimethylpropanehydrazide in nucleophilic substitution reactions, polar aprotic solvents (DMSO, DMF) are ideal as they fully solvate the molecule while leaving the terminal nitrogen's lone pair highly nucleophilic (unencumbered by hydrogen-bond donors).

Conversely, for reaction workups, the moderate solubility of this compound in DCM allows for effective liquid-liquid extraction. While highly polar parent compounds like hydrazine hydrate require harsh solvent removal techniques (e.g., overnight nitrogen streams or high-vacuum distillation[7]), the lipophilic isopropyl group of N,2-dimethylpropanehydrazide permits extraction from an aqueous phase into DCM, followed by standard rotary evaporation.

References

- N-Methyl-N-benzyl-N'-isobutyryl-hydrazin | 29817-13-8 - Molaid Chemistry. (Provides structural and CAS verification for N,2-dimethylpropanehydrazide derivatives).

- Pencil and Paper Estimation of Hansen Solubility Parameters | ACS Omega. (Outlines the thermodynamic framework for partitioning cohesive energy into dispersive, polar, and hydrogen-bonding contributions).

- US3023241A - Preparation of acyl hydrazine derivatives - Google Patents. (Details the empirical solubility behavior of foundational aliphatic hydrazides in various organic solvents).

- Solubility Profile of 1-Adamantylhydrazine in Organic Solvents: A Technical Guide - Benchchem. (Demonstrates the interplay between lipophilic bulk groups and polar hydrazide moieties in solvent compatibility).

- Advice on working up a reaction using hydrazine hydrate as a solvent? - Reddit (Chempros). (Highlights practical laboratory challenges and workup methodologies for hydrazide-containing reaction mixtures).

Sources

- 1. N-Methyl-N-benzyl-N'-isobutyryl-hydrazin - CAS号 29817-13-8 - 摩熵化学 [molaid.com]

- 2. chem960.com [chem960.com]

- 3. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. reddit.com [reddit.com]

A Technical Guide to Quantum Chemical Calculations for N,2-dimethylpropanehydrazide and Its Derivatives

This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for N,2-dimethylpropanehydrazide. It is designed for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry methods to understand the electronic structure, reactivity, and potential biological activity of this class of molecules. The methodologies outlined herein are grounded in established theoretical principles and are designed to provide a robust framework for generating reliable and predictive computational data.

Introduction: The Significance of Hydrazides in Medicinal Chemistry

Hydrazide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The N,2-dimethylpropanehydrazide scaffold, a specific subset of these compounds, presents a unique electronic and steric profile that warrants detailed computational investigation. Quantum chemical calculations offer a powerful lens through which to explore the fundamental properties of these molecules, providing insights that can guide rational drug design and development.[3][4] This guide will detail the necessary steps to perform a thorough in-silico analysis of N,2-dimethylpropanehydrazide, from initial structure preparation to the calculation of advanced electronic properties.

For the purpose of this guide, "N,2-dimethylpropanehydrazide" will be interpreted as N',2,2-trimethylpropanehydrazide, a plausible structure given the nomenclature. The computational workflows described are, however, broadly applicable to other hydrazide derivatives.

The Computational Workflow: A Step-by-Step Approach

The following diagram outlines the comprehensive workflow for the quantum chemical analysis of N,2-dimethylpropanehydrazide. Each step is crucial for ensuring the accuracy and validity of the final results.

Caption: A flowchart illustrating the key stages in the quantum chemical analysis of a molecule.

Part 1: Molecular Structure and Geometry Optimization

The first and most critical step in any quantum chemical calculation is obtaining an accurate three-dimensional structure of the molecule.[5] This is followed by geometry optimization to find the most stable conformation of the molecule on its potential energy surface.[6][7]

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation:

-

The 2D structure of N',2,2-trimethylpropanehydrazide is first drawn using chemical drawing software (e.g., ChemDraw).

-

This 2D structure is then converted into a 3D model using a molecular modeling program like Avogadro or Spartan.[5]

-

A preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) can be performed to obtain a reasonable starting geometry.

-

-

Quantum Mechanical Geometry Optimization:

-

The 3D coordinates from the previous step are used as the input for a quantum mechanical geometry optimization.

-

Level of Theory Selection:

-

Method: Density Functional Theory (DFT) is a widely used and robust method for organic molecules. The B3LYP hybrid functional is a common choice that often provides a good balance of accuracy and computational cost for such systems.[8][9] For potentially more accurate results, especially concerning reaction energies, functionals like M05-2X can also be considered.[10][11]

-

Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d) or 6-31G**, is a good starting point for geometry optimizations of molecules of this size.[12][13][14] For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

-

Software: This calculation can be performed using quantum chemistry software packages such as Gaussian, Q-Chem, or PySCF.[15][16][17]

-

Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

-

The output of this step is a set of Cartesian coordinates corresponding to a stationary point on the potential energy surface.

Part 2: Vibrational Frequency Analysis

A geometry optimization algorithm locates a stationary point on the potential energy surface, which could be a minimum, a maximum, or a saddle point.[6] A vibrational frequency analysis is essential to confirm that the optimized structure corresponds to a true energy minimum.[18][19]

The Significance of Vibrational Frequencies

-

Confirmation of a True Minimum: For a molecule to be at a stable equilibrium geometry, all its vibrational frequencies must be real (positive). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point.[19]

-

Thermodynamic Properties: The calculated vibrational frequencies are used to compute important thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.[8][17][20]

-

Spectroscopic Prediction: The calculated frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.[17][18]

Experimental Protocol: Vibrational Frequency Calculation

-

Input: The optimized geometry from the previous step is used as the input.

-

Level of Theory: It is crucial to perform the frequency calculation at the same level of theory (method and basis set) as the geometry optimization.[18]

-

Calculation Type: A "Frequency" or "Hessian" calculation is requested in the quantum chemistry software.

-

Output Analysis:

-

The output will list the vibrational frequencies. All frequencies should be positive.

-

If an imaginary frequency is found, the corresponding vibrational mode should be visualized to understand the nature of the instability. The geometry should then be distorted along this mode and re-optimized.[19]

-

The output will also provide the ZPVE and the thermal corrections to the enthalpy and Gibbs free energy.

-

Part 3: Analysis of Electronic Properties

With a confirmed minimum energy structure, we can proceed to calculate and analyze the electronic properties of N,2-dimethylpropanehydrazide. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[21] A smaller gap suggests that the molecule is more reactive.

The following table summarizes the key information derived from a HOMO-LUMO analysis.

| Parameter | Interpretation |

| HOMO Energy | Related to the ionization potential; higher energy indicates a better electron donor. |

| LUMO Energy | Related to the electron affinity; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MESP)

The MESP is a powerful tool for understanding and predicting how a molecule will interact with other molecules, particularly in a biological context.[22] It is a 3D map of the electrostatic potential on the electron density surface of the molecule.[3]

-

Color Coding: MESP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to negative charges). Green represents neutral regions.[3][22]

-

Applications in Drug Design: MESP analysis helps in identifying regions of a molecule that are likely to participate in hydrogen bonding and other electrostatic interactions with a biological target.[3][23][24] This is crucial for understanding drug-receptor binding.

The diagram below illustrates the conceptual basis of an MESP map.

Caption: A conceptual diagram showing how different regions of a molecule contribute to its electrostatic potential.

Experimental Protocol: Electronic Property Calculations

-

Input: The optimized and frequency-verified geometry of N,2-dimethylpropanehydrazide.

-

Level of Theory: The same level of theory used for the optimization and frequency calculation should be used for consistency.

-

Calculation Type: A "single-point energy" calculation is performed.

-

Properties to Request:

-

Population Analysis: To obtain the molecular orbitals (HOMO, LUMO) and their energies.

-

Electrostatic Potential: To generate the data for the MESP map.

-

-

Visualization: The results are visualized using software that can read the output files from the quantum chemistry program (e.g., Avogadro, GaussView, VMD). The HOMO and LUMO can be plotted as 3D surfaces, and the MESP can be mapped onto the electron density surface.

Summary of Calculated Properties

The following table provides a template for summarizing the key quantitative data obtained from the quantum chemical calculations of N,2-dimethylpropanehydrazide. The values shown are illustrative.

| Property | Value |

| Energy | |

| Total Electronic Energy | -X.XXXXX Hartrees |

| Zero-Point Vibrational Energy (ZPVE) | Y.YYYYY kcal/mol |

| Gibbs Free Energy | -Z.ZZZZZ Hartrees |

| Frontier Molecular Orbitals | |

| HOMO Energy | -A.AAAA eV |

| LUMO Energy | B.BBBB eV |

| HOMO-LUMO Gap | C.CCCC eV |

| Dipole Moment | D.DDDD Debye |

Conclusion

This guide has provided a detailed, step-by-step framework for performing quantum chemical calculations on N,2-dimethylpropanehydrazide. By following these protocols, researchers can obtain valuable insights into the structural, electronic, and thermodynamic properties of this molecule. This information can be instrumental in understanding its chemical behavior and in guiding the design of new hydrazide-based therapeutic agents. The combination of geometry optimization, vibrational frequency analysis, and the calculation of electronic properties like HOMO-LUMO orbitals and MESP maps constitutes a robust approach for the in-silico characterization of molecules of interest in drug discovery and development.

References

- Unveiling Drug Discovery Insights through Molecular Electrost

- Electrostatic Potential Maps - Comput

- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.

- How to Optimise Geometry of Structures Using Chem3D, Avogadro and Spartan. YouTube.

- Vibrational Analysis. Q-Chem 5.0 User's Manual.

- Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE.

- Tutorial: Electrost

- What software shall I use for DFT on an organic molecule?.

- Harmonic Vibrational Analysis. Q-Chem 6.0 User's Manual.

- Geometry Optimisation.

- Quantum Chemical Studies of Some Hydrazone Deriv

- Geometry optimiz

- Quantum Chemical Studies of Some Hydrazone Derivatives.

- Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace.

- Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach.

- Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4).

- Vibrational frequency calcul

- Geometry Optimization.

- Quantum Chemical Studies of Some Hydrazone Deriv

- Optimization methods.

- N'-(2-aminoacetyl)-2,2-dimethylpropanehydrazide. PubChem.

- (PDF) Quantum Chemical Studies of Some Hydrazone Derivatives.

- Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian M

- Current Computer-Aided Drug Design. Ingenta Connect.

- Schematic representation of the LUMO and HOMO molecular orbitals of hydrazine and its derivatives.

- Best‐Practice DFT Protocols for Basic Molecular Comput

- Design, synthesis, and in-silico studies of hydrazide-hydrazone linked coumarin glycoconjugates with possible antiprolifer

- Quantum Mechanical and Molecular Mechanics (MM3) Studies of Hydrazines.

- Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Taylor & Francis.

- Frequency analysis of the molecular vibr

- 2,2-Dimethylpropanehydrazide. PubChem - NIH.

- (PDF) Molecular Docking, HOMO-LUMO, Quantum Chemical Computation and Bioactivity Analysis of vic-Dioxim Derivatives Bearing Hydrazone Group Ligand and Their NiII and CuII Complexes.

- (PDF) Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme.

- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. PMC.

- Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. International Conference on Scientific and Academic Research - ALL SCIENCES PROCEEDINGS.

- Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. PMC - NIH.

- Electronic and NLO Performances of Benzohydrazide Derivatives: DFT Investigation and (RDG, AIM) Analysis. World Scientific Publishing.

- N',N'-dimethylpropanehydrazide. Stenutz.

- Basis set (chemistry). Wikipedia.

- 2-methyl-N',N'-di(propan-2-yl)propanehydrazide. PubChem.

- Basis Set FAQ.

- Basis Sets Used in Molecular Orbital Calcul

- Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases. ZORA.

- N'-[2-(dimethylamino)propan-2-yl]acetohydrazide. PubChem - NIH.

- Hydrogen-Atom Electronic Basis Sets for Multicomponent Quantum Chemistry. PMC - NIH.

- Reaction parameters for the synthesis of N,N-dimethyl fatty hydrazides

Sources

- 1. Synthesis, Computational Analysis, Antimicrobial, Antioxidant, Tr...: Ingenta Connect [ingentaconnect.com]

- 2. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]

- 3. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 4. Design, synthesis, and in-silico studies of hydrazide-hydrazone linked coumarin glycoconjugates with possible antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

- 7. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

- 8. pubs.acs.org [pubs.acs.org]

- 9. worldscientific.com [worldscientific.com]

- 10. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. downloads.wavefun.com [downloads.wavefun.com]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 17. 10.9.1 Introduction⣠10.9 Harmonic Vibrational Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 6.0 Userâs Manual [manual.q-chem.com]

- 18. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 19. sparkle.pro.br [sparkle.pro.br]

- 20. software.entos.ai [software.entos.ai]

- 21. Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 24. scispace.com [scispace.com]

Navigating the Toxicological Landscape of N,2-Dimethylpropanehydrazide: A Guide for Researchers

A Senior Application Scientist's In-Depth Technical Guide on the Preclinical Safety Assessment of a Novel Hydrazide Compound

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicological and safety profile of N,2-dimethylpropanehydrazide, a compound for which public domain data is scarce. Recognizing the ambiguity in its nomenclature and the limited direct toxicological information, this document pioneers a methodological approach grounded in established scientific principles. It is designed to empower researchers, scientists, and drug development professionals to navigate the safety assessment of such data-poor chemical entities. The guide delves into the critical analysis of potential isomeric structures, the application of read-across strategies from structurally related hydrazides, and detailed, field-proven protocols for a foundational battery of in vitro and in vivo toxicological assays. By emphasizing mechanistic understanding and a self-validating experimental design, this whitepaper serves as an essential resource for robust preclinical safety evaluation.

Introduction: Deconstructing the Challenge of a Data-Poor Compound

The compound designated "N,2-dimethylpropanehydrazide" presents an immediate challenge due to the ambiguity of its chemical name, which could correspond to several isomeric structures. A preliminary investigation reveals a significant lack of comprehensive toxicological data in the public domain for any single, definitively identified isomer. This scenario is common in early-stage drug discovery and specialty chemical development.

This guide, therefore, deviates from a simple data summary. Instead, it provides a robust, scientifically-grounded framework for how to approach the toxicological assessment of a novel or data-poor hydrazide like N,2-dimethylpropanehydrazide. Our approach is built on two pillars:

-

Structural Analogue Analysis (Read-Across): Leveraging toxicological data from structurally similar compounds to predict potential hazards.

-

Systematic Toxicological Testing: Implementing a battery of standardized in vitro and in vivo assays to generate empirical safety data.

This document will provide not just the "what" but the "why" and "how"—elucidating the scientific rationale behind each step and offering detailed experimental protocols.

Isomeric Considerations and Initial Hazard Identification

The name "N,2-dimethylpropanehydrazide" could refer to several compounds, with the most plausible being derivatives of propanehydrazide. For the purpose of this guide, we will consider the potential toxicological concerns associated with the hydrazide functional group and dimethyl substitution.

A review of Safety Data Sheets (SDS) for related compounds, such as 2,2-dimethylpropanehydrazide, indicates general hazards including flammability and potential for skin and eye irritation. However, these are baseline classifications and do not inform on more complex toxicological endpoints.

The Principle of Read-Across: Leveraging Existing Knowledge

In the absence of direct data, the read-across approach is a scientifically valid method to estimate the toxicity of a target substance by using data from one or more structurally similar source substances. The fundamental premise is that similar chemical structures will exhibit similar toxicological properties.

For N,2-dimethylpropanehydrazide, we will consider data from well-characterized hydrazines, such as monomethylhydrazine (MMH) and 1,1-dimethylhydrazine (UDMH).

Toxicological Profile of Structural Analogues

Hydrazine and its alkylated derivatives are known to exhibit a range of toxic effects. The primary target organs include the central nervous system, liver, kidneys, and respiratory tract.[1][2][3][4]

Table 1: Summary of Toxicological Data for Hydrazine Analogues

| Toxicological Endpoint | Monomethylhydrazine (MMH) | 1,1-Dimethylhydrazine (UDMH) | General Hydrazine Class Concerns |

| Acute Toxicity | High acute toxicity via inhalation, oral, and dermal routes.[5] Can cause severe irritation to skin, eyes, and respiratory tract.[6][7] | High acute toxicity.[8][9] Corrosive to skin and mucous membranes.[8][10] Inhalation can lead to nose and throat irritation, nausea, and vomiting.[9][10] | Caustic nature can cause pulmonary edema upon inhalation.[1] |

| Neurotoxicity | Potent convulsant.[6][11] Mechanism involves inhibition of GABA synthesis through interaction with pyridoxine (Vitamin B6).[1][12] | CNS effects including muscle spasms and convulsions.[13] | Functional pyridoxine deficiency is a key mechanism of neurotoxicity.[1][14] |

| Hepatotoxicity | Can cause liver damage.[11] | Liver damage may occur from chronic exposure.[9][10] | Fatty changes in the liver are a common finding in animal studies.[3] |

| Carcinogenicity | Increased incidence of lung and liver tumors in mice.[6][11] | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[10] Carcinogenic effects observed in animals, primarily in the lung and liver.[10][13] | Several hydrazines are considered reasonably anticipated to be human carcinogens.[3] |

| Genotoxicity | Evidence of DNA-damaging effects in vivo.[11] | Many hydrazines are mutagenic. |

Mechanistic Insights: The "Why" Behind Hydrazine Toxicity

The toxicity of many hydrazines is linked to their metabolism.[15] Key mechanisms include:

-

Pyridoxine (Vitamin B6) Antagonism: Hydrazines can react with pyridoxal phosphate, a crucial coenzyme for GABA synthesis. This leads to reduced GABA levels in the brain, disrupting the balance of excitatory and inhibitory neurotransmitters and causing seizures.[1][14]

-

Oxidative Stress: The metabolism of hydrazines can generate reactive free radicals, leading to oxidative stress and cellular damage.[15]

-

Metabolic Activation: Cytochrome P450 enzymes can oxidize hydrazines to reactive intermediates that can bind to cellular macromolecules, contributing to their toxicity and carcinogenicity.[15]

This mechanistic understanding is critical for designing a relevant toxicological testing strategy. For example, the potential for neurotoxicity necessitates careful observation for clinical signs of CNS effects in in vivo studies.

A Phased Approach to Toxicological Testing

For a novel compound like N,2-dimethylpropanehydrazide, a tiered or phased testing strategy is recommended. This begins with in vitro assays to assess specific endpoints like mutagenicity and progresses to in vivo studies for systemic toxicity.

Caption: A tiered approach to toxicological testing for a novel compound.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for key toxicological assays. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory acceptability.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Purpose: To assess the mutagenic potential of N,2-dimethylpropanehydrazide by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.[16][17]

Causality: A positive result in this assay indicates that the compound can cause point mutations in DNA, which is often correlated with carcinogenic potential.[16] The inclusion of a metabolic activation system (S9 fraction) mimics mammalian metabolism, identifying compounds that become mutagenic after biotransformation.[18]

Protocol:

-

Strain Selection: Utilize a minimum of five bacterial strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article.

-

Main Experiment (Plate Incorporation Method):

-

Prepare triplicate plates for each concentration of the test article, a negative (vehicle) control, and a positive control.

-

To 2.0 mL of top agar, add 0.1 mL of bacterial culture and 0.1 mL of the test article solution (or control).

-

For metabolic activation, add 0.5 mL of S9 mix.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

Caption: Workflow for the Ames Test (OECD 471).

In Vitro Mammalian Cell Micronucleus Test - OECD 487

Purpose: To detect damage to chromosomes or the mitotic apparatus. This assay identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[19][20][21]

Causality: The formation of micronuclei, which are small nuclei outside the main nucleus, is a hallmark of chromosomal damage that has not been repaired. This is a key event in carcinogenesis. The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one cell division, which is necessary for micronucleus formation.[19]

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).[20][22]

-

Exposure: Treat cell cultures with at least three concentrations of the test article, along with negative and positive controls, both with and without S9 metabolic activation.

-

Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division after one nuclear division, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Assess for a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Also, calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

In Vivo Acute Oral Toxicity: Up-and-Down Procedure - OECD 425

Purpose: To determine the median lethal dose (LD50) of a substance after a single oral administration and to observe signs of toxicity.[23][24][25]

Causality: This study provides critical information on the acute systemic toxicity of a compound. The stepwise dosing procedure minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[24][26] Observations of clinical signs provide valuable information on the target organs of toxicity.

Protocol:

-

Animal Selection: Use a single sex of rodents, typically female rats.

-

Dosing: Administer the test substance by gavage. Dose a single animal at a time, typically at 48-hour intervals.[23]

-

Dose Adjustment: The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal. If an animal survives, the next dose is increased; if it dies, the dose is decreased.

-

Observations: Observe animals for mortality, body weight changes, and clinical signs of toxicity, with special attention during the first 4 hours and daily for at least 14 days.[23]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

LD50 Calculation: Calculate the LD50 and its confidence interval using the maximum likelihood method.[23][25]

Data Synthesis and Risk Assessment

The data generated from this testing battery, combined with the read-across analysis, will form the basis of a preliminary risk assessment for N,2-dimethylpropanehydrazide.

Table 2: Hypothetical Data Interpretation Framework

| Assay | Possible Outcome | Interpretation and Next Steps |

| Ames Test | Positive with S9 activation | Indicates the compound is a pro-mutagen. Warrants further investigation into its metabolic profile. Proceed with caution to in vivo studies. |

| Negative | Low concern for point mutagenicity. Proceed to mammalian cell assays. | |

| Micronucleus Test | Positive (increase in micronuclei) | Indicates clastogenic and/or aneugenic potential. High concern for genotoxicity. May necessitate halting development or redesigning the molecule. |

| Negative | Low concern for chromosomal damage. Proceed to in vivo studies. | |

| Acute Oral Toxicity | LD50 < 300 mg/kg | High acute toxicity. Requires stringent handling procedures and careful dose selection for repeated-dose studies. |

| LD50 > 2000 mg/kg | Low acute toxicity. Provides a wide margin of safety for initial repeated-dose studies. |

Conclusion and Future Directions

The toxicological evaluation of a data-poor substance like N,2-dimethylpropanehydrazide requires a departure from conventional data reporting and an embrace of a robust, methodology-driven approach. By integrating the principles of read-across with a systematic battery of validated in vitro and in vivo assays, researchers can generate the necessary data to make informed decisions about the safety of the compound.

This guide provides the foundational protocols and the scientific rationale necessary to begin this process. The results of these initial studies will dictate the need for further, more specialized toxicological assessments, such as reproductive and developmental toxicity studies or chronic toxicity/carcinogenicity bioassays. Ultimately, this structured and scientifically rigorous approach ensures both the safety of new chemical entities and the ethical use of animal testing.

References

-

Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available at: [Link]

-

Hydrazine toxicity. WikEM. (2024, July 17). Available at: [Link]

-

OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). OECD. (1998, September 21). Available at: [Link]

-

AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available at: [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). Available at: [Link]

-

OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. National Center for Advancing Translational Sciences. Available at: [Link]

-

OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down). Inotiv. Available at: [Link]

-

Torbati, S. S., & Wills, B. K. (2023). Hydrazine Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]

- Khan, S. R. (2000). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Toxicology, 144(1-3), 145–150.

- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4035-4040.

-

OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. Nucro-Technics. (2024, May 12). Available at: [Link]

- Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1098529.

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

-

Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. (2023, July 4). Available at: [Link]

-

Ames Test - Confirmatory test included - OECD 471. Vivotecnia. Available at: [Link]

-

Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]

- Wills, J., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 39(3), 135-150.

- Hartwig, A., et al. (2024). 1,1-Dimethylhydrazine. In The MAK-Collection for Occupational Health and Safety. Wiley-VCH Verlag GmbH & Co. KGaA.

- Hartwig, A., et al. (2024). Monomethylhydrazine. In The MAK-Collection for Occupational Health and Safety. Wiley-VCH Verlag GmbH & Co. KGaA.

- Cole, J. B., et al. (2021). The Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Military Medicine, 186(3-4), e333–e339.

- Furst, A. (1967). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY.

-

1,1-Dimethylhydrazine. U.S. Environmental Protection Agency (EPA). Available at: [Link]

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2008). Monomethylhydrazine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6.

- National Research Council (US) Committee on Toxicology. (2003). MONOMETHYLHYDRAZINE. In Acute Exposure Guideline Levels. Taylor & Francis.

- Juchau, M. R., & Horita, A. (1972). Metabolism of Hydrazine Derivatives of Pharmacologic Interest. Drug Metabolism Reviews, 1(1), 71–100.

-

1,1-DIMETHYLHYDRAZINE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

-

PUBLIC HEALTH STATEMENT HYDRAZINES. Agency for Toxic Substances and Disease Registry (ATSDR). (1997, September). Available at: [Link]

-

Hydrazine Toxicology. MD Searchlight. (2024, August 21). Available at: [Link]

- Cappozi J (2023)

- Chen, L. H., et al. (2013). Metabolism of a potent neuroprotective hydrazide. Drug Metabolism and Disposition, 41(5), 1027–1036.

- Bray, H. G., et al. (1956). Studies in detoxication. 70. Metabolism of hydrazides and hydroxamic acids derived from salicylic acid. Biochemical Journal, 64(1), 38–44.

- Dost, F. N., et al. (1979). METABOLISM OF HYDRAZINE.

Sources

- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. mdsearchlight.com [mdsearchlight.com]

- 5. abdurrahmanince.net [abdurrahmanince.net]

- 6. Monomethylhydrazine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 1,1-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. epa.gov [epa.gov]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. Hydrazine toxicity - WikEM [wikem.org]

- 15. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ttslaboratuvar.com [ttslaboratuvar.com]

- 17. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 18. enamine.net [enamine.net]

- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. oecd.org [oecd.org]

- 22. academic.oup.com [academic.oup.com]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. nucro-technics.com [nucro-technics.com]

Methodological & Application

Application Note: Synthetic Routes for N,2-Dimethylpropanehydrazide Derivatives

This Application Note is designed for researchers and medicinal chemists requiring high-purity synthesis of N,2-dimethylpropanehydrazide (systematically N-methyl-2-methylpropanehydrazide or N-methylisobutyrohydrazide ) and its downstream derivatives.

Executive Summary & Structural Logic

The target scaffold, N,2-dimethylpropanehydrazide (Structure 1 ), represents a critical building block in the synthesis of bioactive heterocycles (e.g., 1,2,4-triazoles, 1,3,4-oxadiazoles) and peptide mimetics.

Structural Definition:

-

Systematic Name:

-methyl-2-methylpropanehydrazide -

Core Fragment: Isobutyryl (2-methylpropanoyl) group attached to an

-methylhydrazine moiety. -

Regio-Ambiguity: The term "N-methyl" can refer to substitution at the

(amide) or-

Target Isomer (

): -

Alternative Isomer (

):

-

This guide prioritizes the synthesis of the

Retrosynthetic Analysis & Regiocontrol

The primary challenge in synthesizing

- (Methylated): More electron-rich due to the inductive effect (+I) of the methyl group, but sterically hindered.

- (Unsubstituted): Less hindered, but less nucleophilic.

Scientific Insight: Contrary to steric intuition, acylation of methylhydrazine with acid chlorides or anhydrides predominantly occurs at the

Decision Tree: Synthetic Pathways

Caption: Decision matrix for selecting the synthetic route based on the desired regioisomer and purity requirements.

Detailed Experimental Protocols

Protocol A: Direct Regioselective Acylation (Primary Route)

Objective: Synthesis of

Reagents:

-

Methylhydrazine (98%) - Caution: Carcinogen/Toxic

-

Isobutyryl Chloride (Freshly distilled)

-

Triethylamine (TEA) or Pyridine (Base scavenger)

-

Dichloromethane (DCM, Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvent Charge: Add Methylhydrazine (1.0 eq, e.g., 4.6 g, 100 mmol) and DCM (150 mL). Cool the solution to -10°C using an ice/salt bath.

-

Note: Excess methylhydrazine is not recommended here as it complicates purification; use stoichiometric TEA instead.

-

-

Base Addition: Add Triethylamine (1.1 eq, 110 mmol) to the flask.

-

Acylation: Dissolve Isobutyryl Chloride (1.0 eq, 100 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes, maintaining the internal temperature below 0°C.

-

Critical Control Point: Rapid addition causes localized heating, leading to di-acylation or

attack.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with PMA or Ninhydrin).

-

Workup:

-

Filter off the triethylamine hydrochloride salt precipitate.

-

Wash the filtrate with saturated

(2 x 50 mL) and Brine (1 x 50 mL). -

Dry over

, filter, and concentrate under reduced pressure.[1]

-

-

Purification: The crude oil is typically 85-90% pure. Purify via vacuum distillation (bp ~80-90°C at 1 mmHg) or flash chromatography (

, DCM:MeOH 95:5).

Yield: 65-75% Characterization:

-

1H NMR (CDCl3):